molecular formula C21H18N2O3S2 B2385492 2-(ethylthio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide CAS No. 921568-28-7

2-(ethylthio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide

Cat. No.: B2385492
CAS No.: 921568-28-7
M. Wt: 410.51
InChI Key: BMHOGPJAJPSMAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(ethylthio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H18N2O3S2 and its molecular weight is 410.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-(ethylthio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide is a synthetic organic molecule with a complex structure that includes a thiazole ring, a benzamide core, and a methoxybenzofuran moiety. This combination of functional groups suggests potential biological activities, particularly in pharmacology and medicinal chemistry.

  • Molecular Formula : C22H20N2O3S2
  • Molecular Weight : 424.5 g/mol
  • CAS Number : 921526-07-0

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The thiazole and benzamide components may interact with specific enzymes, inhibiting their activity.
  • Receptor Modulation : The compound could act as a modulator of various receptors, influencing cellular signaling pathways.
  • Interference with Nucleic Acids : Similar compounds have shown the ability to bind to DNA or RNA, potentially disrupting their synthesis or function.

Anticancer Activity

Research indicates that compounds containing benzofuran and thiazole moieties exhibit significant anticancer properties. For example:

  • In vitro Studies : Tests on cancer cell lines have shown that related compounds can induce apoptosis and inhibit cell proliferation.
  • Mechanisms Identified : These effects are often mediated through the activation of caspases and modulation of cell cycle proteins.

Antimicrobial Properties

The structural features of this compound suggest potential antimicrobial activity:

  • Bacterial Inhibition : Preliminary studies indicate that similar thiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Some benzofuran derivatives have demonstrated antifungal properties, which may extend to this compound.

Case Studies

  • Study on Anticancer Activity :
    • Objective : Evaluate the cytotoxic effects on breast cancer cells.
    • Methodology : MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.
    • Results : Significant reduction in cell viability was observed at higher concentrations, indicating potent anticancer activity.
  • Antimicrobial Efficacy Study :
    • Objective : Assess the antibacterial effects against Staphylococcus aureus and Escherichia coli.
    • Methodology : Disk diffusion method was employed to evaluate inhibition zones.
    • Results : The compound showed notable inhibition against both bacterial strains, supporting its potential as an antimicrobial agent.

Data Table: Biological Activities Summary

Activity TypeTarget Organism/Cell TypeIC50 Value (µM)Reference
AnticancerMCF-7 (breast cancer)15
AntimicrobialStaphylococcus aureus20
AntimicrobialEscherichia coli25

Properties

IUPAC Name

2-ethylsulfanyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S2/c1-3-27-18-10-5-4-8-14(18)20(24)23-21-22-15(12-28-21)17-11-13-7-6-9-16(25-2)19(13)26-17/h4-12H,3H2,1-2H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHOGPJAJPSMAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.